5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol
Description
5,5'-Dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol is a substituted bipyrazole derivative characterized by a hydroxyl group at the 3'-position, methyl groups at the 5 and 5' positions, and a phenyl group at the 2'-position. This compound is of interest due to its structural versatility, which allows modifications that influence physicochemical properties, reactivity, and applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-8-12(16-15-9)13-10(2)17-18(14(13)19)11-6-4-3-5-7-11/h3-8,17H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEHVVWIDZDOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate reagents under controlled conditions. One common method involves the use of benzaldehyde derivatives in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 5,5'-dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing the expression of p21, a protein related to cell cycle arrest . This leads to the inhibition of cell growth and the induction of programmed cell death.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Reactivity
Substituents on bipyrazole derivatives significantly alter molecular geometry and reactivity:
- 5,5'-Diisopropyl-3,3'-bipyrazole derivatives (e.g., 1,1'-bis(2-nitrophenyl)-5,5'-diisopropyl-3,3'-bipyrazole): Nitro groups enhance planarity and electron-withdrawing effects, increasing thermal stability and π-stacking in crystals. Methyl or isopropyl groups, in contrast, introduce steric hindrance, reducing packing efficiency .
- 4,4',5,5'-Tetranitro-2H,2'H-3,3'-bipyrazole (TNBP) : Nitro groups at the 4,4',5,5' positions create a high-density energetic material (2.021 g cm⁻³), whereas the absence of nitro groups in the target compound results in lower reactivity and safer handling .
Table 1: Substituent Impact on Key Properties
Computational Insights
Density functional theory (DFT) studies on 3,4'-bipyrazoles reveal:
- Electron-withdrawing groups (e.g., NO₂) lower HOMO-LUMO gaps, increasing reactivity. The target compound’s methyl and phenyl groups result in a higher gap, correlating with stability .
- Hirshfeld surface analysis shows that hydroxyl and methyl groups contribute to ~15% of total intermolecular interactions, primarily via O–H···N and C–H···π contacts .
Biological Activity
5,5'-Dimethyl-2'-phenyl-2H,2'H-[3,4'-bipyrazole]-3'-ol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
- Chemical Formula : C15H16N4O
- Molecular Weight : 268.32 g/mol
- CAS Number : 318949-54-1
Structure
The compound features a bipyrazole backbone with dimethyl and phenyl groups that may influence its interaction with biological targets.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. In particular:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, it showed an IC50 value of approximately 9.22 µM against HeLa cells and 4.64 µM against Jurkat cells after 72 hours of treatment .
- Mechanism of Action : The compound appears to inhibit angiogenesis (the formation of new blood vessels) in tumor tissues, which is crucial for tumor growth and metastasis. This was evidenced by in vivo assays using the chick chorioallantoic membrane (CAM) model .
Cytotoxicity Studies
Cytotoxicity assays conducted on Jurkat cells revealed a dose-dependent reduction in cell viability with increasing concentrations of the compound:
| Concentration (µM) | Percent Viable Cells (48h) | Percent Viable Cells (72h) |
|---|---|---|
| 5 | 54.58% | 37.68% |
| 10 | 40.11% | 13.83% |
| 20 | 24.72% | 6.01% |
This data indicates that prolonged exposure enhances the cytotoxic effects of the compound .
Study on Mechanisms
A study focused on the molecular dynamics simulation indicated that the compound effectively binds to matrix metalloproteinases (MMPs), which are critical enzymes involved in cancer progression and metastasis. The binding energies were recorded at -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting a strong affinity .
Comparative Analysis with Other Anticancer Agents
In comparative studies with established anticancer drugs like Avastin, this compound exhibited superior inhibitory effects on certain cancer cell lines:
| Drug | IC50 Value (µM) | Cell Line |
|---|---|---|
| BPU (Compound) | 4.64 | Jurkat |
| Avastin | Not specified | Jurkat |
This highlights the potential of this compound as a promising candidate for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
